Manganese(IV) telluride

説明

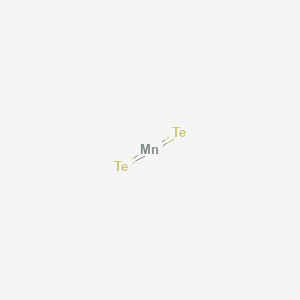

Manganese(IV) telluride is a cubic material with the ID mp-21893 . It has a final magnetic moment of 1.387 μB and a calculated formation energy from the elements normalized to per atom in the unit cell . Its density is calculated to be 6.87 g/cm3 . The compound is also known by other names such as Manganese pertelluride and Manganese telluride (1/2) .

Synthesis Analysis

Manganese(IV) telluride can be synthesized using a scalable method that involves melting followed by liquid phase exfoliation . Other preparation methods include hydro/solvent thermal, chemical vapor deposition, and electrodeposition .

Molecular Structure Analysis

The molecular structure of Manganese(IV) telluride has been investigated using first-principles electronic structure calculations based on density functional theory (DFT) . The compound is found to be a half-metal with a total spin magnetic moment per formula unit of 4, which is mainly localized at the Mn atoms .

Physical And Chemical Properties Analysis

Manganese(IV) telluride has a calculated bulk crystalline density of 6.87 g/cm3 . It is insoluble in water .

科学的研究の応用

Energy Storage Systems

Manganese telluride has been used in the fabrication of robust energy storage systems . Specifically, a study showcased the potential of manganese telluride supported on graphene oxide (MnTe/GO) nanostructure for supercapacitor applications . The MnTe/GO nanocomposite exhibited a heightened specific capacity of 2203 F g −1 at a current density of 2 A g −1, demonstrating an impressive retention rate of 99% over 2000 cycles .

High-Performance Electrode Materials

Two-dimensional metal telluride nanomaterials, including manganese telluride, have been used as high-performance electrode materials . These materials have strong metallic properties and unique physical/chemical merits, making them promising for use in capacitors, anode materials of Li/Na ion batteries, electrocatalysis, and lithium-sulfur batteries .

Spintronic Applications

Due to their ferromagnetic properties, manganese-doped telluride materials can be used in spintronic applications . Spintronics is a field of research that aims to use the spin of electrons, in addition to their charge, for the development of electronic devices.

Memory Devices

The magnetic behavior of two-dimensional manganese telluride makes it attractive for use in memory devices . These devices can store information in the form of magnetic states, offering potential advantages in terms of data density and non-volatility.

Sensors

Manganese telluride’s magnetic properties also make it suitable for use in sensors . Magnetic sensors can detect and measure changes in magnetic fields, making them useful in a variety of applications, from navigation systems to industrial process control.

Biomedical Devices

The magnetic behavior of manganese telluride can be leveraged in the field of biomedicine . For instance, magnetic nanoparticles can be used for targeted drug delivery, where a magnetic field is used to guide the nanoparticles to a specific location in the body.

Safety and Hazards

作用機序

Target of Action

Manganese(IV) telluride (MnTe2) is primarily targeted for use in energy storage systems, specifically supercapacitors . It has also been synthesized into two-dimensional (2D) structures for potential applications in memory devices, sensors, and biomedical devices .

Mode of Action

Manganese(IV) telluride interacts with its targets through a variety of mechanisms. In energy storage systems, MnTe2 is incorporated into graphene oxide sheets, facilitating electron transfer and augmenting the active electrochemical surface area . This enhances the electrochemical capabilities of the resulting nanocomposite, MnTe/GO . In 2D structures, MnTe2 exhibits a change from antiferromagnetic to paramagnetic behavior, which is attributed to an unbalanced spin population .

Biochemical Pathways

Manganese, a component of mnte2, is known to mediate biochemical pathways that include photosynthesis . It also serves as a reactive intermediate in the breakdown of organic molecules

Pharmacokinetics

It’s worth noting that manganese, a component of mnte2, is known to cross the blood-brain barrier

Result of Action

The primary result of MnTe2’s action is its exceptional performance in energy storage systems. The MnTe/GO nanocomposite exhibits a heightened specific capacity of 2203 F g−1 at a current density of 2 A g−1, demonstrating an impressive retention rate of 99% over 2000 cycles . This highlights its superior stability and its potential as a material for next-generation, high-performance supercapacitor applications .

Action Environment

The action of MnTe2 can be influenced by various environmental factors. For instance, the synthesis of MnTe2 involves a hydrothermal process, suggesting that temperature and pressure could impact its formation . Additionally, the magnetic behavior of 2D MnTe flakes can be influenced by temperature . .

特性

IUPAC Name |

bis(tellanylidene)manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJKBQYOEWVJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

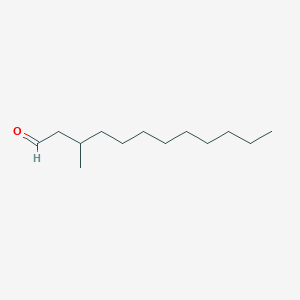

[Mn](=[Te])=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnTe2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(IV) telluride | |

CAS RN |

12032-89-2 | |

| Record name | Manganese telluride (MnTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese telluride (MnTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese telluride (MnTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。